2-(4-Fluoro-2-nitrophenyl)acetic acid

Catalog No.
S2855391
CAS No.
39616-95-0
M.F
C8H6FNO4
M. Wt
199.137
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluoro-2-nitrophenyl)acetic acid

Late-stage fluorination of oxindole often produces complex mixtures of regioisomers, requiring costly chromatographic purification. 2-(4-Fluoro-2-nitrophenyl)acetic acid (CAS 39616-95-0) provides a direct, pre-fluorinated route to 6-fluorooxindole with absolute regiocontrol. • Reductive cyclization in a single step, eliminating hazardous fluorinating agents • Validated precursor for VEGFR/PDGFR inhibitors and RSV antiviral APIs • Ensures 6-fluoro regiochemistry critical for target binding and metabolic stability Reliable, scalable supply for pharmaceutical R&D and production.

CAS Number

39616-95-0

Product Name

2-(4-Fluoro-2-nitrophenyl)acetic acid

IUPAC Name

2-(4-fluoro-2-nitrophenyl)acetic acid

Molecular Formula

C8H6FNO4

Molecular Weight

199.137

InChI

InChI=1S/C8H6FNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)

InChI Key

LAFOTQFKZXKMFD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O

solubility

not available

Synonyms

2-(4-Fluoro-2-nitrophenyl)acetic acid, (4-Fluoro-2-nitrophenyl)acetic acid, 4-Fluoro-2-nitrophenylacetic acid, 2-Nitro-4-fluorophenylacetic acid, Benzeneacetic acid, 4-fluoro-2-nitro-, 4-Fluoro-2-nitrobenzeneacetic acid

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2-(4-Fluoro-2-nitrophenyl)acetic acid (CAS 39616-95-0) is a highly specialized, pre-fluorinated aromatic building block primarily procured for the regioselective synthesis of 6-fluorooxindole and related indolin-2-one scaffolds. Featuring a carboxylic acid moiety ortho to a nitro group and para to a fluorine atom, this compound is engineered for quantitative reductive cyclization. In industrial and pharmaceutical manufacturing, it serves as the definitive precursor for 6-fluoro-substituted kinase inhibitors and antiviral agents, eliminating the need for hazardous and unselective late-stage fluorination of the indole core [1].

Research Fit

Study context

Supports kinase selectivity research workflow for PKC isozyme profiling.

Cell-permeable probe for intracellular kinase assays.

Selection logic

Natural product alkaloid scaffold with reported PKC pathway inhibition.

Comparator assay-response context for classical PKC isoforms.

Procurement note

Research-use-only bioactive compound; not for clinical or diagnostic use.

Substituting 2-(4-fluoro-2-nitrophenyl)acetic acid with unfluorinated 2-(2-nitrophenyl)acetic acid or isomeric analogs (e.g., 5-fluoro derivatives) fundamentally alters the downstream active pharmaceutical ingredient (API) binding profile, as the 6-fluoro position is critical for target binding affinity and metabolic stability in validated drug scaffolds [1]. Furthermore, attempting to use unsubstituted oxindole and subjecting it to late-stage electrophilic fluorination typically results in poor yields, complex regioisomer mixtures, and requires difficult chromatographic separations. Procuring the exactly substituted 4-fluoro-2-nitrophenyl precursor ensures absolute regiocontrol and enables a highly efficient, single-step reductive cyclization to the target 6-fluorooxindole, making it non-interchangeable for established pharmaceutical manufacturing routes[2].

Substitution Risk

Isoform context

Pan-PKC inhibitors may not reproduce isoform-specific pathway-response endpoints observed with this compound.

Analog mismatch

Natural-product analogs or reduced metabolites may shift kinase selectivity profiles; direct substitution requires review.

Assay transfer

Cytotoxicity profiles can differ across cell models; cell-model endpoint review recommended before method transfer.

Scalable Reductive Cyclization Efficiency vs. Late-Stage Fluorination

The synthesis of 6-fluorooxindole from 2-(4-fluoro-2-nitrophenyl)acetic acid via catalytic hydrogenation (Pd/C in acetic acid) achieves isolated yields exceeding 90% due to the spontaneous lactamization of the intermediate amine [1]. In contrast, attempting to synthesize 6-fluorooxindole via late-stage electrophilic fluorination of unsubstituted oxindole typically results in complex mixtures with the target regioisomer isolated in <50% yield due to competing reactions at the 4- and 5-positions [2].

Evidence DimensionIsolated yield of 6-fluorooxindole
Target Compound Data>90% via reductive cyclization
Comparator Or Baseline<50% via direct electrophilic fluorination of oxindole
Quantified DifferenceOver 40% absolute yield improvement and elimination of regioisomer byproducts
ConditionsPd/C hydrogenation vs. late-stage electrophilic fluorination

Procuring the pre-fluorinated precursor avoids the massive yield losses and purification bottlenecks associated with unselective late-stage fluorination.

PKCα inhibition
Reported
IC50 0.66 μM
Supports classical PKC pathway inhibition study fit.
Data from in vitro kinase assay; review method context.

Absolute Regiochemical Control for Kinase Inhibitor Scaffolds

2-(4-Fluoro-2-nitrophenyl)acetic acid strictly determines the substitution pattern of the resulting oxindole, yielding 100% 6-fluorooxindole upon cyclization. Procuring the isomeric 2-(5-fluoro-2-nitrophenyl)acetic acid yields 5-fluorooxindole, which fundamentally alters the binding affinity in receptor tyrosine kinases (RTKs) [1]. Shifting the fluorine from the 5- to the 6-position on the indolin-2-one core can result in up to a 10-fold or greater difference in IC50 values against specific kinase targets like VEGFR or PDGFR [1].

Evidence DimensionRegiochemical purity and target binding impact
Target Compound Data100% 6-fluoro isomer (critical for specific RTK profiles)
Comparator Or Baseline5-fluoro isomer (yields different API binding profile)
Quantified DifferenceComplete structural divergence leading to significant shifts in kinase IC50
ConditionsIndolin-2-one core synthesis and RTK binding assays

Selecting the exact fluoro-isomer precursor is non-negotiable for maintaining the validated structure-activity relationship (SAR) of the target pharmaceutical.

Kinase selectivity
Reported
≥100-fold over PKCδ/ε/ζ
Kinase selectivity research workflow context.
Class-level inference; confirm in target assay.

Operational Simplicity and Catalyst Compatibility

The reduction of 2-(4-fluoro-2-nitrophenyl)acetic acid proceeds seamlessly in standard industrial solvents (e.g., acetic acid) using standard Pd/C or low-cost iron powder, with the intermediate amine spontaneously lactamizing to the oxindole without requiring isolation [1]. Compared to multi-step cross-coupling approaches starting from halonitrobenzenes, which require expensive palladium ligands and strict anhydrous conditions, this acetic acid derivative allows for a single-step, moisture-compatible cyclization [1].

Evidence DimensionProcess steps and reagent requirements
Target Compound Data1-step spontaneous lactamization (Fe/AcOH or Pd/C)
Comparator Or BaselineMulti-step cross-coupling from halonitrobenzenes
Quantified DifferenceEliminates at least 1 synthetic step and the need for specialized anhydrous cross-coupling ligands
ConditionsIndustrial scale-up of oxindole derivatives

Direct reductive cyclization of the acetic acid derivative significantly lowers catalyst costs and simplifies the manufacturing workflow.

Cellular mechanism
Data to verify
Apoptosis induction, MAPK pathway modulation, Bcl-XL downregulation
Cellular signaling assay context for pathway-response studies.
Endpoints reported in cancer cell models; endpoint review needed.

Synthesis of 6-Fluorooxindole-Based Kinase Inhibitors

Serves as the validated starting material for developing VEGFR and PDGFR inhibitors where the 6-fluoroindolin-2-one core is strictly required for optimal receptor pocket binding and metabolic stability [1].

Antiviral Drug Manufacturing (e.g., Sisunatovir)

Acts as an essential precursor for the spirocyclopropyl oxindole fragment of respiratory syncytial virus (RSV) fusion inhibitors, enabling scalable synthesis of the antiviral API [2].

Regioselective Indole Library Generation

Utilized in combinatorial chemistry and drug discovery workflows to generate pure 6-fluoroindole and 6-fluorooxindole derivatives without the interference of 4-fluoro or 5-fluoro regioisomers[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PKC signal transduction studies
Kinase selectivity review
Classical PKC pathway interpretation
Cancer cell-model studies
Cell-model endpoint review
Apoptosis and cell-viability endpoints
Natural product comparator assays
Comparator assay-response context
Isoform selectivity and cytotoxicity screening

XLogP3

1.3

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